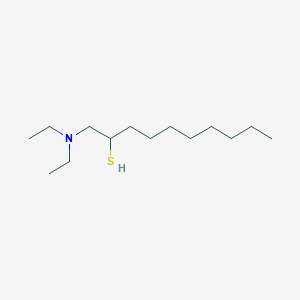

1-(Diethylamino)decane-2-thiol

Description

BenchChem offers high-quality 1-(Diethylamino)decane-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Diethylamino)decane-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

92948-13-5 |

|---|---|

Molecular Formula |

C14H31NS |

Molecular Weight |

245.47 g/mol |

IUPAC Name |

1-(diethylamino)decane-2-thiol |

InChI |

InChI=1S/C14H31NS/c1-4-7-8-9-10-11-12-14(16)13-15(5-2)6-3/h14,16H,4-13H2,1-3H3 |

InChI Key |

RTPNNFXOTHFIDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CN(CC)CC)S |

Origin of Product |

United States |

Structural Overview and Functional Group Analysis

1-(Diethylamino)decane-2-thiol, with the chemical formula C14H31NS, is an organic molecule characterized by a ten-carbon decane (B31447) backbone. nih.gov This aliphatic chain provides a nonpolar, hydrophobic character to the molecule. The key features of its structure lie in the two functional groups attached to this carbon chain: a diethylamino group at the first carbon position and a thiol group at the second.

Table 1: Structural and Chemical Properties of 1-(Diethylamino)decane-2-thiol

| Property | Value |

| Chemical Formula | C14H31NS nih.gov |

| Molecular Weight | 245.47 g/mol |

| Key Functional Groups | Tertiary Amine, Thiol (Sulfhydryl) amerigoscientific.comwikipedia.org |

| Backbone | Decane |

| PubChem CID | 13410391 nih.gov |

Research Significance of Thiol and Tertiary Amine Functionalities

The scientific interest in 1-(Diethylamino)decane-2-thiol stems directly from the well-established and significant roles of its thiol and tertiary amine functional groups in various chemical and biological contexts.

The thiol group is a potent nucleophile due to the high electron density on the sulfur atom. creative-proteomics.com This makes it reactive in a wide array of chemical transformations, including nucleophilic substitution and addition reactions. creative-proteomics.com Thiols are also readily oxidized to form disulfide bonds (-S-S-), a reaction that is crucial in protein structuring and redox processes. wikipedia.org The ability of thiols to act as reducing agents and scavengers of reactive oxygen species (ROS) is fundamental to their role in antioxidant defense systems within biological organisms. creative-proteomics.comwisdomlib.org For instance, the tripeptide glutathione (B108866) utilizes its thiol group to protect cells from oxidative damage. nih.gov Furthermore, the strong affinity of thiols for heavy metals makes them effective chelating agents. nih.gov

The tertiary amine functionality also imparts significant properties. Amines are a vital class of organic compounds, with tertiary amines being prevalent in a vast number of biologically active molecules and pharmaceuticals. researchgate.netncert.nic.in The nitrogen atom in a tertiary amine possesses a lone pair of electrons, rendering it basic and capable of acting as a Lewis base. ncert.nic.in This property allows it to participate in acid-base reactions and form salts. In many drug molecules, the amine group is ionized at physiological pH, which can be crucial for receptor binding and other biological interactions. researchgate.net The electronic characteristics of the nitrogen atom also make the amine group susceptible to enzymatic oxidation, playing a pivotal role in the metabolism of many compounds. researchgate.net

Electronic Structure and Theoretical Chemistry of 1 Diethylamino Decane 2 Thiol

Quantum Chemical Investigations of Molecular Geometry and Conformation

The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, is fundamental to its chemical and physical properties. Conformational analysis is a critical component of computational chemistry, as the reliability of calculated properties depends on a thorough search for the most stable conformers. nih.gov For a flexible molecule like 1-(Diethylamino)decane-2-thiol, with a long decane (B31447) chain and rotatable bonds associated with the diethylamino and thiol groups, a vast conformational space exists. arxiv.org

Quantum chemical investigations to determine the geometry of 1-(Diethylamino)decane-2-thiol typically begin with a conformational search using computationally less expensive methods, such as molecular mechanics (MM). cwu.edu Force fields like MMFF94 are commonly employed to generate a large number of possible conformers. cwu.educhemrxiv.org These initial structures are then optimized at higher levels of theory, most commonly using Density Functional Theory (DFT), to locate the true energy minima on the potential energy surface. arxiv.orgmdpi.com The goal is to identify the most stable, low-energy conformers that will be most populated at room temperature. The structural dynamics of such flexible molecules are crucial as their function is often directly linked to their structure. chemrxiv.org

The primary sources of conformational flexibility in 1-(Diethylamino)decane-2-thiol are the rotations around its single bonds, as detailed in the table below.

Interactive Data Table: Key Rotatable Bonds in 1-(Diethylamino)decane-2-thiol

| Bond Name | Atom 1 | Atom 2 | Bond Type | Significance for Conformation |

| C1-C2 | C | C | Single | Rotation changes the relative position of the amino and thiol groups. |

| C2-C3 to C9-C10 | C | C | Single | Rotations along the decane backbone determine its overall shape (e.g., linear vs. bent). |

| N-C(ethyl) | N | C | Single | Rotation of the ethyl groups on the nitrogen atom. |

| C1-N | C | N | Single | Rotation affects the orientation of the diethylamino group relative to the main chain. |

| C2-S | C | S | Single | Rotation of the thiol group. |

The final optimized geometries from these calculations provide key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Property Calculations (e.g., HOMO-LUMO Energy Levels)

The electronic properties of a molecule are dictated by the arrangement and energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The difference between these energies, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of the molecule. researchgate.net

DFT is the most common method for calculating these electronic properties. doi.org For 1-(Diethylamino)decane-2-thiol, the HOMO is expected to be localized primarily on the electron-rich nitrogen of the diethylamino group and the sulfur of the thiol group, as both are potent electron donors. The LUMO is likely to be distributed across the σ* antibonding orbitals of the C-S and C-N bonds. The presence of the electron-donating diethylamino group would be expected to raise the energy of the HOMO compared to a simple alkanethiol. scispace.com

Theoretical calculations can provide precise values for these orbital energies. The table below presents hypothetical, yet representative, data that would be obtained from a DFT calculation on 1-(Diethylamino)decane-2-thiol.

Interactive Data Table: Calculated Electronic Properties

| Property | Calculated Value (eV) | Method | Significance |

| HOMO Energy | -5.45 | B3LYP/6-31G(d) | Indicates electron-donating capability; potential site for oxidation. |

| LUMO Energy | 2.15 | B3LYP/6-31G(d) | Indicates electron-accepting capability; potential site for nucleophilic attack. |

| HOMO-LUMO Gap | 7.60 | B3LYP/6-31G(d) | High gap suggests good kinetic stability. |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions. escholarship.org This involves identifying reactants, products, and, crucially, the high-energy transition state (TS) that connects them on the reaction pathway. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which governs the rate of the reaction.

For 1-(Diethylamino)decane-2-thiol, an important reaction pathway to study would be the oxidation of the thiol group to form a disulfide bridge with another molecule. This is a common reaction for thiols. Computational methods can be used to model this process step-by-step. Using DFT, researchers can locate the geometry of the transition state for the S-S bond formation. Automated methods for discovering reaction pathways can be employed to explore potential side reactions or alternative mechanisms without prior assumptions. nih.govnih.gov

A typical computational study would provide the relative Gibbs free energies (ΔG) for each species along the reaction coordinate.

Interactive Data Table: Hypothetical Energies for Disulfide Formation

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Computational Method |

| Reactants | Two molecules of 1-(Diethylamino)decane-2-thiol | 0.0 | M08-HX/ma-TZVP |

| Transition State | S-S bond forming | +15.2 | M08-HX/ma-TZVP |

| Products | One molecule of the corresponding disulfide | -5.8 | M08-HX/ma-TZVP |

This data indicates that while the reaction is thermodynamically favorable (negative ΔG for the products), it requires surmounting a significant energy barrier, suggesting it would not be spontaneous at room temperature without a catalyst or oxidant.

Prediction and Validation of pKa Values

The acid dissociation constant, pKa, is a measure of the acidity or basicity of a functional group and is critical for understanding a molecule's behavior in solution. mrupp.info 1-(Diethylamino)decane-2-thiol has two ionizable sites: the acidic thiol group (-SH) and the basic diethylamino group (-NEt2). Predicting their pKa values is a significant challenge in computational chemistry that requires accurate calculation of free energy changes in solution. nih.gov

Ab initio methods for pKa prediction typically use a thermodynamic cycle that separates the deprotonation free energy into a gas-phase energy and a solvation energy. nih.gov The accuracy of these predictions is highly dependent on the computational model used. High-level DFT functionals, such as M06-2X or ωB97XD, combined with large basis sets are often required. wayne.eduresearchgate.net Furthermore, accounting for the solvent effect is paramount. While continuum solvation models (like SMD or PCM) are standard, studies have shown that for thiols, the inclusion of several explicit water molecules hydrogen-bonded to the sulfur atom in the computational model can dramatically improve the accuracy of the predicted pKa. wayne.edu The isodesmic reaction scheme is another powerful method that can yield accurate pKa predictions at a lower computational cost by using a well-chosen reference species. rsc.org

Interactive Data Table: Predicted pKa Values

| Functional Group | Predicted pKa | Computational Protocol | Significance |

| Thiol (-SH) | 10.8 | ωB97XD/6-311++G(d,p) with SMD and 3 explicit water molecules | Predicts the pH at which the thiol group will deprotonate to the thiolate (-S⁻). wayne.edu |

| Diethylammonium (-N⁺HEt₂) | 11.1 | M06-2X/6-31+G(d,p) with CPCM | Predicts the pH at which the protonated amine will deprotonate to the neutral amine (-NEt₂). |

These predicted values are essential for anticipating the molecule's charge state and, consequently, its solubility, and intermolecular interactions at a given pH.

Coordination Chemistry and Organometallic Applications of 1 Diethylamino Decane 2 Thiol

Chelation Behavior and Ligand Properties

1-(Diethylamino)decane-2-thiol is a bidentate ligand, possessing two key donor atoms: a soft sulfur atom from the thiol group and a hard nitrogen atom from the diethylamino group. This combination of donor atoms allows for effective chelation with a wide range of metal ions, forming stable five-membered chelate rings. scirp.orgnih.gov The long decane (B31447) chain introduces significant lipophilicity to the ligand, which can influence the solubility and reactivity of its metal complexes in non-polar environments.

Role of Sulfur and Nitrogen Donor Atoms

The coordination behavior of 1-(diethylamino)decane-2-thiol is dictated by the distinct properties of its sulfur and nitrogen donor atoms. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions such as Cu(I), Ag(I), Hg(II), and Pd(II), in accordance with the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net Conversely, the nitrogen atom of the diethylamino group is a harder donor and preferentially coordinates to harder metal ions like Fe(III), Co(II), and Ni(II). rsc.org This dual nature allows 1-(diethylamino)decane-2-thiol to act as a versatile ligand for a broad spectrum of metals. The deprotonation of the thiol group upon coordination to a metal center results in a strong metal-thiolate bond, which is a key feature of the stability of these complexes. nih.gov

Ligand Binding Modes and Geometries

As a bidentate N,S-ligand, 1-(diethylamino)decane-2-thiol typically coordinates to a metal center to form a stable five-membered chelate ring. nih.gov The geometry of the resulting complex is influenced by several factors, including the coordination number and the electronic configuration of the metal ion, as well as the steric bulk of the diethylamino and decyl groups.

Common coordination geometries for metal complexes with bidentate aminothiol (B82208) ligands include square planar, tetrahedral, and octahedral. nih.govresearchgate.net For instance, with a d⁸ metal ion like Ni(II) or Pd(II), square planar complexes are often formed. nih.gov Tetrahedral geometries are common for complexes of Zn(II) and Cd(II). nih.gov In the case of hexacoordinate metal ions, two molecules of 1-(diethylamino)decane-2-thiol can coordinate to the metal center along with two other monodentate ligands, or three molecules can coordinate to form an octahedral complex. The specific binding mode and resulting geometry can significantly impact the chemical and physical properties of the metal complex, including its catalytic activity. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of 1-(diethylamino)decane-2-thiol can be achieved through several standard methods in coordination chemistry. wikipedia.org A common approach involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can be optimized to favor the formation of the desired complex. nih.gov

Characterization of the resulting metal complexes is typically carried out using a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is useful for confirming the coordination of the ligand to the metal, as evidenced by shifts in the vibrational frequencies of the N-H (if present) and C-S bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the complex in solution. nih.gov Single-crystal X-ray diffraction, when applicable, offers definitive proof of the solid-state structure, including bond lengths and angles. researchgate.net

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a diverse array of colored and often paramagnetic complexes with aminothiol ligands. The synthesis of transition metal complexes of 1-(diethylamino)decane-2-thiol would typically involve the reaction of the ligand with a transition metal salt, such as a chloride or acetate, in an alcoholic solution. scirp.org

Table 1: Representative Spectroscopic Data for a Generic Transition Metal-Aminothiolate Complex

| Spectroscopic Technique | Key Feature | Typical Observation |

| Infrared (IR) | ν(S-H) stretching | Disappearance of the band around 2550-2600 cm⁻¹ upon deprotonation and coordination. |

| ν(C-N) stretching | Shift to lower or higher frequency depending on the metal and coordination mode. | |

| New band for ν(M-N) | Appearance of a new band in the far-IR region (typically 400-500 cm⁻¹). | |

| New band for ν(M-S) | Appearance of a new band in the far-IR region (typically 300-400 cm⁻¹). | |

| ¹H NMR | -SH proton | Disappearance of the thiol proton signal. |

| Protons adjacent to N and S | Significant downfield or upfield shifts upon coordination. | |

| UV-Vis | Ligand-to-Metal Charge Transfer | New absorption bands in the visible region, responsible for the color of the complex. |

| d-d transitions | Weak absorption bands characteristic of the metal ion's geometry. |

Note: This table presents generalized data for a typical aminothiolate complex and is intended for illustrative purposes.

Main Group Metal Complexes

Main group metals also form stable complexes with aminothiol ligands. The synthesis of these complexes is analogous to that of transition metal complexes, often involving the reaction of the ligand with a main group metal halide or alkoxide. rsc.orgnih.gov These complexes are typically diamagnetic and colorless, unless the ligand itself is chromophoric. The coordination chemistry of main group metal aminothiolates is of interest for applications in materials science and as precursors for the synthesis of metal sulfides. researchgate.net

Table 2: Representative Structural Data for a Generic Main Group Metal-Aminothiolate Complex (from X-ray Diffraction)

| Structural Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| M-S Bond Length | 2.3 - 2.6 | |

| M-N Bond Length | 2.1 - 2.4 | |

| S-M-N Bite Angle | 85 - 95 |

Note: The values in this table are generalized from known structures of aminothiolate complexes of main group metals and serve as a representative example.

Catalytic Activity of Metal Complexes Derived from 1-(Diethylamino)decane-2-thiol

Metal complexes are widely used as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage. catalysis.blog Aminothiol complexes, in particular, have shown promise in catalytic applications such as oxidation and hydroformylation reactions. scirp.orgwikipedia.orgmt.com The presence of both a soft sulfur and a hard nitrogen donor allows for fine-tuning of the electronic properties of the metal center, which in turn can influence the catalytic activity and selectivity. nih.gov

The long alkyl chain of 1-(diethylamino)decane-2-thiol could enhance the solubility of its metal complexes in nonpolar organic solvents, making them suitable for homogeneous catalysis of reactions involving organic substrates. For instance, manganese, iron, and cobalt complexes of aminophenol-based ligands have been shown to catalyze the oxidation of alcohols and catechols. derpharmachemica.com Similarly, rhodium and cobalt complexes are well-known catalysts for the hydroformylation of alkenes to aldehydes. wikipedia.orgmt.com

Table 3: Potential Catalytic Applications of Metal Complexes of Aminothiol Ligands

| Catalytic Reaction | Metal Center | Substrate | Product | Potential Advantage of 1-(Diethylamino)decane-2-thiol Ligand |

| Alkene Epoxidation | Mo, V | Alkenes | Epoxides | Enhanced solubility in non-polar solvents. scirp.org |

| Alcohol Oxidation | Mn, Fe, Co | Alcohols | Aldehydes/Ketones | Tuning of redox potential by the N,S-donor set. derpharmachemica.com |

| Hydroformylation | Rh, Co | Alkenes | Aldehydes | Increased catalyst lifetime and stability. wikipedia.orgmt.com |

| C-C Coupling Reactions | Pd, Ni | Aryl halides, etc. | Biaryls, etc. | Stabilization of the active catalytic species. |

Note: This table illustrates potential applications based on the known catalytic activity of other aminothiol complexes.

Homogeneous Catalysis

There is no available research in the public domain detailing the use of 1-(Diethylamino)decane-2-thiol as a ligand in homogeneous catalysis. Scientific studies on its complexes with transition metals, their catalytic activity, or any related reaction data and performance tables have not been reported.

Supramolecular Chemistry and Self Assembly of 1 Diethylamino Decane 2 Thiol Systems

Design Principles for Non-Covalent Assemblies.researchgate.netrsc.orgacs.org

The self-assembly of molecules like 1-(Diethylamino)decane-2-thiol is governed by a delicate balance of several non-covalent forces. wikipedia.org These interactions dictate the structure and stability of the resulting supramolecular architectures.

Hydrogen bonds would play a crucial role in the assembly of 1-(Diethylamino)decane-2-thiol. The tertiary amine of the diethylamino group can act as a hydrogen bond acceptor. In protic solvents or in the presence of proton donors, the nitrogen atom can be protonated to form a tertiary ammonium (B1175870) ion, which can then act as a hydrogen bond donor. rsc.orgrsc.org These hydrogen-bonding interactions can stabilize assemblies, for instance, by interacting with anionic species or other hydrogen bond acceptors. rsc.orgresearchgate.net Studies on other aminothiols have shown that the proximity of an amine to a thiol can stabilize resulting polysulfide anions through hydrogen bonding. rsc.org

The decane (B31447) chain of 1-(Diethylamino)decane-2-thiol is a significant contributor to its self-assembly behavior. Van der Waals forces between the long alkyl chains of adjacent molecules are a primary driving force for the formation of ordered structures, particularly in self-assembled monolayers. cdnsciencepub.comudayton.edumdpi.com Longer alkyl chains lead to stronger van der Waals interactions, promoting more densely packed and stable assemblies. uchicago.educore.ac.uk The hydrophobic nature of the decane tail also drives the molecules to aggregate in aqueous environments to minimize contact with water, a phenomenon known as the hydrophobic effect. wikipedia.org

Electrostatic interactions are significant, especially when the diethylamino group is protonated. rsc.org This creates a positive charge that can interact with negatively charged species or surfaces. researchgate.netacs.org These interactions can be attractive or repulsive and play a key role in the formation of host-guest complexes and the stability of self-assembled monolayers on charged substrates. The balance between these electrostatic forces and other non-covalent interactions like hydrogen bonding and van der Waals forces will determine the final structure and properties of the assembly. rsc.orgresearchgate.net

Formation of Host-Guest Complexes.researchgate.netrsc.org

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule, held together by non-covalent forces. wikipedia.orgmdpi.com While specific host-guest complexes involving 1-(Diethylamino)decane-2-thiol are not documented, its structural features suggest it could act as a guest molecule. The diethylamino group and the long alkyl chain could allow it to bind within the cavities of host molecules like cyclodextrins or other macrocycles. fao.orgillinois.edu The binding would be driven by a combination of hydrophobic interactions between the decane tail and the host's cavity, as well as potential hydrogen bonding or electrostatic interactions involving the amino group. x-mol.com

Self-Assembled Monolayers (SAMs) on Material Surfaces.exeter.ac.ukgrafiati.comthno.org

Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate. uni-tuebingen.de Alkanethiols are well-known for forming robust SAMs on gold surfaces, and it is expected that 1-(Diethylamino)decane-2-thiol would exhibit similar behavior. cdnsciencepub.comnih.govnih.gov

The formation of SAMs is a dynamic process that begins with the rapid adsorption of molecules onto the surface, followed by a slower reorganization into a more ordered, crystalline-like structure. cdnsciencepub.comsigmaaldrich.com The final structure of the SAM is influenced by the interplay between the thiol-gold bond, van der Waals interactions between the alkyl chains, and interactions involving the terminal diethylamino group. nih.govdntb.gov.ua The length of the alkyl chain plays a critical role, with longer chains generally leading to more ordered and stable SAMs due to increased van der Waals forces. nih.govdntb.gov.ua

Table 1: Factors Influencing the Formation of Self-Assembled Monolayers

| Factor | Description |

|---|---|

| Substrate | The nature of the substrate material (e.g., gold, silicon) dictates the primary binding interaction. acs.orgnih.gov |

| Solvent | The solvent can influence the solubility of the thiol and the kinetics of SAM formation. cdnsciencepub.com |

| Concentration | The concentration of the thiol solution affects the rate of adsorption and the final packing density. cdnsciencepub.com |

| Temperature | Temperature can impact the mobility of the molecules on the surface and the final degree of order. rsc.org |

| Chain Length | Longer alkyl chains lead to stronger van der Waals interactions and more stable, ordered monolayers. core.ac.uknih.govdntb.gov.ua |

| Terminal Group | The chemical nature of the head group (in this case, diethylamino) influences the surface properties of the SAM. udayton.eduresearchgate.net |

The adsorption of 1-(Diethylamino)decane-2-thiol onto a gold surface would primarily occur through the formation of a strong covalent bond between the sulfur atom of the thiol group and the gold substrate. cdnsciencepub.comnih.govdntb.gov.ua This process typically involves the cleavage of the S-H bond. The diethylamino head group would then form the outer surface of the monolayer, dictating its chemical properties, such as wettability and reactivity.

Studies on aminothiols with varying chain lengths have shown that short-chain aminothiols tend to adsorb more strongly and can even reconstruct the gold surface by extracting gold atoms. nih.govdntb.gov.ua In contrast, for long-chain aminothiols like 1-(Diethylamino)decane-2-thiol, the interactions between the alkyl chains become more dominant, driving the system towards a more organized, self-assembled structure. nih.govdntb.gov.ua The presence of the diethylamino group could also influence the packing and orientation of the molecules within the SAM due to steric hindrance and potential electrostatic interactions if the amine is protonated. researchgate.net

Structural Characterization of SAMs

The formation and quality of self-assembled monolayers derived from molecules like 1-(diethylamino)decane-2-thiol on noble metal surfaces, typically gold (Au(111)), are investigated using a suite of complementary surface-sensitive techniques. uni-tuebingen.de These methods provide a comprehensive picture of the monolayer, from elemental composition to the molecular-level arrangement.

Key characterization techniques include:

X-ray Photoelectron Spectroscopy (XPS): XPS is fundamental for confirming the chemical composition of the SAM. It verifies the presence of expected elements (sulfur, carbon, nitrogen) and, crucially, analyzes their chemical states. For thiol-based SAMs, XPS is used to confirm the formation of the gold-thiolate (Au-S) bond and to detect potential oxidation of the sulfur headgroup, which can compromise the monolayer's quality. researchgate.netresearchgate.net

Scanning Tunneling Microscopy (STM): STM provides real-space imaging of the SAM at the molecular and sub-molecular levels. It is used to determine the packing arrangement, identify domains, visualize defects, and measure the lattice parameters of the assembled molecules on the substrate. rsc.org High-resolution STM can reveal whether molecules adopt a standing-up or lying-down configuration. nsf.gov

Infrared Reflection-Adsorption Spectroscopy (IRRAS): IRRAS is a vibrational spectroscopy technique that provides information about the orientation and conformational order of the alkyl chains within the SAM. The positions of characteristic methylene (B1212753) stretching frequencies (ν(CH₂)) are sensitive to the degree of gauche defects; well-ordered, all-trans chains exhibit frequencies distinct from disordered, liquid-like chains. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: Similar to IRRAS, NEXAFS spectroscopy can be used to determine the orientation of the molecules within the SAM by analyzing the polarization dependence of X-ray absorption. researchgate.netrsc.org

Contact Angle Goniometry: This macroscopic technique measures the static contact angle of a liquid (typically water) on the SAM surface. The result provides information about the terminal functional groups exposed at the interface. A SAM terminated with amino groups, like those from 1-(diethylamino)decane-2-thiol, would be expected to have a different wettability compared to a simple methyl-terminated alkanethiol SAM.

A summary of these techniques and their primary applications in SAM characterization is provided in the table below.

| Technique | Information Provided | Typical Application in Aminothiol (B82208) SAMs |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states (e.g., thiolate vs. unbound thiol), and surface contamination. nih.gov | Confirming Au-S bond formation and assessing the chemical state of the terminal amino group. |

| Scanning Tunneling Microscopy (STM) | Molecular-level imaging, packing structure, surface lattice, and visualization of defects. rsc.org | Determining the 2D arrangement of molecules and identifying domains or disordered regions. |

| Infrared Reflection-Adsorption Spec. (IRRAS) | Conformational order (e.g., all-trans vs. gauche content) and molecular orientation of alkyl chains. researchgate.net | Assessing the packing density and order of the decane backbones. |

| Contact Angle Goniometry | Surface energy and wettability, determined by the exposed terminal functional groups. | Measuring the change in surface hydrophilicity due to the presence of the diethylamino groups. |

| Ellipsometry | Average monolayer thickness. | Verifying monolayer formation and estimating molecular tilt angle in conjunction with chain length. |

Influence of Chain Length and Functional Groups on SAM Properties

The properties of a SAM are not determined by the headgroup alone but are a result of the interplay between the substrate-headgroup interaction, intermolecular forces along the backbone, and the nature of the terminal functional group.

Chain Length: The length of the alkyl chain is a critical determinant of SAM stability and order. For alkanethiols, a chain of at least ten carbons is generally required to form a well-ordered, crystalline-like monolayer. sigmaaldrich.com This is because the cumulative van der Waals interactions between adjacent chains become strong enough to overcome rotational degrees of freedom, driving the molecules into a densely packed, all-trans conformation. sigmaaldrich.com

Research comparing short-chain aminothiols (like cysteamine, C2) with long-chain ones (like 11-mercaptoundecylamine, C11) reveals a fundamental difference in the assembly mechanism. researchgate.netnih.govdntb.gov.ua

Short Chains (e.g., < 8 carbons): The assembly is dominated by the strong thiol-gold interaction. The molecules may adsorb more strongly, but the lack of significant inter-chain stabilization leads to a more disordered monolayer that is closer to single-molecule adsorption than a true collective assembly. nih.govdntb.gov.ua These SAMs are also more susceptible to oxidation and degradation. researchgate.net

A molecule like 1-(diethylamino)decane-2-thiol, with its C10 backbone, is expected to form such stable and well-ordered monolayers.

Functional Groups:

Thiol Group (-SH): This is the anchor, forming a strong, semi-covalent bond with the gold substrate, initiating the self-assembly process. sigmaaldrich.com

Alkyl Chain (-(CH₂)₉-): As discussed, this backbone is responsible for the cohesive energy of the SAM through van der Waals forces, dictating the packing density and structural order. sigmaaldrich.com

Diethylamino Group (-N(CH₂CH₃)₂): This terminal group defines the chemistry of the monolayer's surface. It imparts specific properties such as pH-responsiveness, as the amine can be protonated in acidic conditions, changing the surface charge and wettability. It also provides a reactive site for further chemical modification. The steric bulk of the two ethyl groups, compared to a primary amine (-NH₂), would also influence the packing and spacing of the outermost layer of the SAM.

The table below illustrates the expected differences in properties based on chain length for aminothiol SAMs.

| Property | Short-Chain Aminothiol (e.g., Cysteamine) | Long-Chain Aminothiol (e.g., 11-Mercaptoundecylamine) | Rationale |

| Driving Force for Assembly | Strong thiol-gold headgroup interaction. nih.gov | Inter-chain van der Waals interactions. nih.gov | Cumulative van der Waals forces exceed headgroup interaction energy for longer chains. |

| Monolayer Order | Generally lower, more defects. dntb.gov.ua | High, crystalline-like packing. dntb.gov.ua | Sufficient chain-chain interactions enforce an ordered, all-trans conformation. |

| Stability | Lower; more prone to oxidation and desorption. researchgate.net | Higher; dense packing protects the Au-S interface. researchgate.net | A well-ordered layer acts as a better kinetic barrier to external reagents. |

| Surface Coverage | Can be high, but disordered. | High and ordered. | Self-assembly process efficiently fills vacancies to maximize intermolecular forces. |

Dynamic Covalent Chemistry in Supramolecular Systems

Dynamic covalent chemistry (DCvC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptive systems that can respond to stimuli. acs.orgwikipedia.org The thiol group of 1-(diethylamino)decane-2-thiol makes it a prime candidate for participation in such systems.

The most prominent dynamic covalent reaction involving thiols is thiol-disulfide exchange . wikipedia.org In the presence of an existing disulfide bond (R-S-S-R'), a free thiol (like 1-(diethylamino)decane-2-thiol) can reversibly react to form a new disulfide bond, releasing a different free thiol. This process occurs under equilibrium control and can be initiated or influenced by changes in pH or redox potential. nih.gov This reversible exchange is fundamental in fields from materials science, for creating self-healing polymers, to chemical biology, for designing responsive biosensors. rsc.orgrsc.org

Beyond disulfide exchange, thiols can participate in other dynamic covalent reactions:

Thioaminal Formation: Thiols can react reversibly with hexahydrotriazines to form thioaminals. This reaction is dynamic and can be used to create polymers that can be depolymerized and repolymerized by manipulating the equilibrium with free thiols. acs.org

Thiol-Michael Addition: The addition of a thiol to an electron-deficient alkene (a Michael acceptor) can be reversible, particularly under thermal stimulus or base catalysis. rsc.org This allows for the creation of dynamic crosslinks in polymer networks, leading to materials with tunable mechanical properties or self-healing capabilities. rsc.org

A SAM formed from 1-(diethylamino)decane-2-thiol on a surface could be used as a platform for dynamic covalent chemistry. The surface-bound thiol groups (or more likely, diethylamino groups if the thiol is the anchor) could interact with molecules in solution via these reversible reactions, allowing for the dynamic and controllable assembly and disassembly of supramolecular structures at the interface.

Following a comprehensive search of scientific literature and chemical databases, there is no available information or published research on the use of the specific chemical compound 1-(Diethylamino)decane-2-thiol within the fields of polymer chemistry and materials science as outlined in the requested article structure.

Extensive searches for this compound in relation to its role as a monomer, crosslinking agent, or for polymer functionalization have yielded no results. While the general chemical reactions and applications listed—such as thiol-ene photopolymerization, thiol-Michael addition, and poly(disulfide) synthesis—are well-documented for numerous other thiol-containing molecules, there is no data to suggest that 1-(Diethylamino)decane-2-thiol has been utilized or studied in these contexts.

The PubChem database confirms the chemical structure of 1-(Diethylamino)decane-2-thiol nih.gov, but provides no links to literature regarding its application in polymer synthesis or modification.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of focusing solely on 1-(Diethylamino)decane-2-thiol for the specified topics.

Polymer Chemistry and Materials Science Applications of 1 Diethylamino Decane 2 Thiol

Creation of Advanced Polymeric Materials

The dual functionality of 1-(Diethylamino)decane-2-thiol, comprising a nucleophilic thiol and a pH-responsive tertiary amine, makes it a versatile building block for a variety of polymeric systems. The thiol group can readily participate in "click" chemistry reactions, such as thiol-ene and thiol-michael additions, which are known for their high efficiency, selectivity, and mild reaction conditions. Simultaneously, the diethylamino group can introduce stimuli-responsive behavior, particularly sensitivity to changes in pH.

Hydrogels and Network Structures

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. The incorporation of 1-(Diethylamino)decane-2-thiol into a hydrogel network can be achieved through its reactive thiol group. For instance, it can act as a cross-linking agent or as a pendant functional group on a polymer backbone.

The thiol group can react with polymers containing alkene or other thiol-reactive functionalities to form a cross-linked network. This process, often initiated by light or a catalyst, allows for the in-situ formation of hydrogels under mild conditions. The resulting hydrogel would possess the inherent properties of the polymer backbone, enhanced by the presence of the decane (B31447) chain and the diethylamino group.

The tertiary amine functionality of 1-(Diethylamino)decane-2-thiol can confer pH-responsive properties to the hydrogel. At low pH, the amine group becomes protonated, leading to electrostatic repulsion between the polymer chains and increased swelling of the hydrogel. Conversely, at higher pH, the amine is deprotonated, reducing the repulsion and causing the hydrogel to shrink. This "smart" behavior is highly desirable for applications in drug delivery, sensors, and tissue engineering.

| Potential Hydrogel Property | Contributing Moiety of 1-(Diethylamino)decane-2-thiol | Mechanism of Action |

| Cross-linking | Thiol group | Covalent bond formation with alkene or other thiol-reactive groups on polymer chains. |

| pH-Responsiveness | Diethylamino group | Protonation/deprotonation of the tertiary amine in response to pH changes, altering electrostatic interactions and swelling behavior. |

| Hydrophobicity | Decane chain | The long alkyl chain can influence the hydrophobic-hydrophilic balance of the hydrogel, affecting its swelling capacity and interaction with non-polar molecules. |

Block Copolymers and Self-Assembled Polymer Structures

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. These materials can self-assemble into a variety of ordered nanostructures, such as micelles, vesicles, and lamellae, driven by the incompatibility of the different blocks.

1-(Diethylamino)decane-2-thiol can be utilized in the synthesis of block copolymers in several ways. It can be used as a chain transfer agent in certain polymerization techniques or as a post-polymerization modification reagent. For example, a polymer with a reactive end-group could be functionalized with 1-(Diethylamino)decane-2-thiol, introducing its specific properties to one block of the copolymer.

The presence of the diethylamino group would render one block of the copolymer pH-sensitive. This allows for the controlled self-assembly and disassembly of the block copolymer structures in response to pH changes. For instance, a diblock copolymer with a hydrophilic block and a block containing 1-(Diethylamino)decane-2-thiol could form micelles at a certain pH. A change in pH could then trigger the dissolution of these micelles or their transformation into a different morphology. The thiol group, in turn, could be used for further functionalization, for example, by attaching biomolecules or for cross-linking the self-assembled structures.

| Feature in Block Copolymers | Role of 1-(Diethylamino)decane-2-thiol | Potential Outcome |

| Stimuli-Responsive Block | Incorporation of the diethylamino group into one polymer block. | pH-triggered self-assembly, disassembly, or morphological transitions of the block copolymer. |

| Functional Handle | The thiol group can act as a site for further chemical modification. | Attachment of targeting ligands, drugs, or cross-linking agents to the self-assembled structures. |

| Amphiphilicity | The combination of the polar amine and thiol groups with the non-polar decane chain. | Can be used to tune the overall amphiphilic character of a polymer block, influencing self-assembly behavior. |

Surface Modification of Polymers

The surface properties of a material dictate its interaction with the surrounding environment. Surface modification of polymers is a critical technique to enhance their performance in various applications, including biocompatibility, adhesion, and wettability.

1-(Diethylamino)decane-2-thiol can be a valuable tool for polymer surface modification due to its reactive thiol group. The thiol can readily react with a variety of surface functionalities, such as epoxides, isocyanates, or alkyl halides, that can be introduced onto a polymer surface through techniques like plasma treatment or chemical etching. This allows for the covalent attachment of the molecule to the polymer surface.

The result of such a modification would be a surface that presents both the diethylamino groups and the decane chains to the environment. The diethylamino groups would impart a pH-responsive character to the surface, potentially controlling the adhesion of cells or proteins. The decane chains, being hydrophobic, would alter the surface wettability and could influence protein adsorption. This ability to tailor surface properties is of significant interest in the development of biomedical devices, sensors, and coatings.

| Surface Property | Modification Strategy using 1-(Diethylamino)decane-2-thiol | Resulting Surface Characteristic |

| pH-Responsive Wettability | Covalent attachment via the thiol group, exposing the diethylamino group. | The surface can switch between more hydrophilic (at low pH) and more hydrophobic (at high pH) states. |

| Controlled Adhesion | The pH-dependent charge of the surface can influence electrostatic interactions with biological entities. | Potential for creating surfaces that can reversibly bind or release cells or proteins in response to pH stimuli. |

| Functionalizability | The unreacted thiol groups (if attached via another part of the molecule) or the amine group can be used for further reactions. | Provides a platform for the subsequent attachment of other functional molecules to the surface. |

Electrochemistry and Redox Behavior of 1 Diethylamino Decane 2 Thiol

Electrochemical Characterization Techniques

Scientific literature does not currently contain specific studies applying electrochemical characterization techniques to 1-(Diethylamino)decane-2-thiol. Research in this area would be necessary to provide empirical data.

Cyclic Voltammetry (CV)

There are no published cyclic voltammograms or associated data, such as redox potentials, for 1-(Diethylamino)decane-2-thiol. This technique would be essential for investigating the electron transfer kinetics and thermodynamic properties of its redox processes.

Electrochemical Impedance Spectroscopy (EIS)

No studies utilizing Electrochemical Impedance Spectroscopy to analyze 1-(Diethylamino)decane-2-thiol, for instance in the context of its self-assembly on an electrode surface, are available. Such analysis would typically provide insights into the interfacial properties, such as film capacitance and charge transfer resistance.

Spectroelectrochemistry

There is no available research that couples spectroscopic and electrochemical methods to study the structural changes of 1-(Diethylamino)decane-2-thiol during its redox reactions.

Redox Chemistry of the Thiol Group

The specific redox chemistry of the thiol group within 1-(Diethylamino)decane-2-thiol has not been experimentally documented.

Oxidation Pathways and Disulfide Formation

While the oxidation of aminothiols to their corresponding disulfides is a known chemical transformation, the specific conditions, kinetics, and potential intermediates for the oxidation of 1-(Diethylamino)decane-2-thiol to its disulfide dimer have not been reported.

Reduction Pathways

The pathways and conditions required for the reduction of the potential disulfide of 1-(Diethylamino)decane-2-thiol back to its thiol form are not described in the scientific literature.

Redox Properties of the Amine Functionality

The diethylamino group, a tertiary aliphatic amine, is a significant contributor to the redox properties of 1-(Diethylamino)decane-2-thiol. Generally, tertiary amines can undergo oxidation through a single-electron transfer mechanism to form a radical cation. nih.gov This process is often observed in photoredox catalysis where tertiary amines act as efficient reductive quenchers. nih.gov

The oxidation of the tertiary amine functionality can lead to the formation of reactive intermediates, such as α-amino radicals and iminium ions. nih.gov This reactivity stems from processes like C-H abstraction, deprotonation, or β-scission following the initial single-electron oxidation. nih.gov The specific pathway and the stability of the resulting species are influenced by the molecular structure and the surrounding chemical environment. While specific oxidation potential data for 1-(Diethylamino)decane-2-thiol is not available in the reviewed literature, the general behavior of tertiary amines suggests that the diethylamino moiety is an electrochemically active site. The long alkyl chain (decane) may influence the accessibility of the nitrogen's lone pair of electrons to the electrode surface, potentially affecting the kinetics of the electron transfer.

The basicity of amines, stemming from the lone pair of electrons on the nitrogen atom, is a crucial property. iitk.ac.in Tertiary amines are basic, and their protonation state, which is dependent on the pH of the medium, will significantly impact their redox behavior. iitk.ac.in In acidic solutions, the amine group will be protonated, which would drastically increase the potential required for oxidation, as the lone pair is no longer readily available for electron donation.

Electrochemical Stability in Diverse Media

The electrochemical stability of 1-(Diethylamino)decane-2-thiol is crucial for its practical applications and is dictated by the chemical nature of its functional groups in different environments. Aminothiols, as a class, can be sensitive to the composition of the medium, including pH, solvent, and the presence of oxidizing or reducing agents.

The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (a dimer of the original molecule) or higher oxidation state sulfur species. This process can be influenced by the electrode potential and the presence of catalysts. Conversely, the disulfide can be electrochemically reduced back to the thiol.

The presence of other chemical species can also affect stability. For example, primary and tertiary amines have been shown to degrade tri- and tetrasulfides of other aminothiols back to the corresponding disulfide and elemental sulfur, indicating that the amine functionality can influence the stability of sulfur-sulfur bonds. researchgate.net

A patent has listed 1-(Diethylamino)decane-2-thiol as a component in a reduction catalyst system, suggesting it possesses a degree of stability and activity under specific electrochemical conditions. google.com

Applications in Electrochemical Sensing (General Principles)

Aminothiols are widely utilized in the development of electrochemical sensors due to the unique properties of the thiol and amine groups. The general principle often involves the immobilization of the aminothiol (B82208) onto an electrode surface, followed by the detection of an analyte through an electrochemical signal change.

The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and platinum, allowing for the formation of self-assembled monolayers (SAMs). researchgate.net This provides a straightforward and effective method for modifying electrode surfaces. In the case of 1-(Diethylamino)decane-2-thiol, the thiol group would anchor the molecule to the electrode, while the diethylamino group and the decane (B31447) chain would form the outer layer of the monolayer.

Electrochemical detection can be achieved through several mechanisms:

Direct Oxidation/Reduction: Many aminothiols can be directly detected by applying a potential sufficient to oxidize the thiol group. thermofisher.com Techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection are commonly used for the sensitive quantification of various aminothiols. springernature.comnih.gov The oxidation potential serves as a characteristic feature for identification and quantification.

Mediated Detection: The aminothiol-modified electrode can be used to detect other analytes. The amine functionality can act as a binding site for a target molecule. This binding event can alter the electrochemical properties of the monolayer, for example, by blocking electron transfer of a redox probe or by a direct change in capacitance, which can be measured. The pH-sensitive nature of the amine group can also be exploited for developing pH sensors.

Catalytic Sensing: The immobilized aminothiol can catalyze an electrochemical reaction of a target analyte. For instance, the redox-active sites on the molecule could facilitate the oxidation or reduction of a substrate, leading to an amplified current signal that is proportional to the analyte's concentration.

The table below presents typical oxidation potentials for various aminothiols, as determined by HPLC with electrochemical detection. While data for 1-(Diethylamino)decane-2-thiol is not specified, these values illustrate the range of potentials at which aminothiols are typically detected.

| Compound | Detection Potential (mV) | Electrode/Technique |

| Cysteine | +600 | Coulometric ECD portlandpress.com |

| Glutathione (B108866) (GSH) | +600 | Coulometric ECD portlandpress.com |

| Cys-Gly | +600 | Coulometric ECD portlandpress.com |

| Methionine | +750 | Coulometric ECD portlandpress.com |

| Glutathione Disulfide (GSSG) | +750 | Coulometric ECD portlandpress.com |

| Various Aminothiols | +850 | Amperometric Detection nih.gov |

| Homocysteine, Cysteine, etc. | +900 | Amperometric Detection researchgate.net |

| General Aminothiols/Disulfides | +1600 | Boron-Doped Diamond Electrode thermofisher.com |

Advanced Analytical Methodologies for 1 Diethylamino Decane 2 Thiol

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 1-(Diethylamino)decane-2-thiol from potential impurities, which may include starting materials, byproducts, and isomers. These methods are also crucial for determining the purity of the synthesized compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like 1-(Diethylamino)decane-2-thiol, which possesses a relatively high boiling point due to its long alkyl chain and polar functional groups, appropriate derivatization is often necessary to enhance its volatility and improve chromatographic performance. springerprofessional.de Trimethylsilyl (TMS) derivatives are commonly prepared to cap the reactive thiol and amino groups, reducing their polarity and increasing their suitability for GC analysis.

The GC analysis would typically be performed on a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The separation is based on the differential partitioning of the analyte between the stationary phase and an inert carrier gas, typically helium or hydrogen. A temperature-programmed elution, where the column temperature is gradually increased, is employed to ensure the efficient elution of the long-chain compound. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.

A hypothetical GC-FID chromatogram would be expected to show a major peak corresponding to the derivatized 1-(Diethylamino)decane-2-thiol, with its retention time being indicative of its boiling point and interaction with the stationary phase. The presence of any additional peaks would signify impurities, and their peak areas relative to the main peak can be used to estimate the purity of the sample.

Table 1: Hypothetical GC Parameters for the Analysis of Derivatized 1-(Diethylamino)decane-2-thiol

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For 1-(Diethylamino)decane-2-thiol, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Due to the basic nature of the diethylamino group, the addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is often required to ensure good peak shape and reproducibility by suppressing the ionization of the amine. The thiol group can be prone to oxidation, so care must be taken during sample preparation and analysis to minimize this degradation pathway, for instance, by using fresh samples and deoxygenated solvents.

Detection in HPLC can be achieved through various means. A UV detector can be used if the compound possesses a chromophore, although simple alkylamines and thiols have weak UV absorbance. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable alternatives. For highly sensitive and specific detection, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method.

Table 2: Hypothetical HPLC Parameters for the Analysis of 1-(Diethylamino)decane-2-thiol

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (ESI+) |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra would be essential for the characterization of 1-(Diethylamino)decane-2-thiol.

In the ¹H NMR spectrum, distinct signals would be expected for the different types of protons in the molecule. The long decane (B31447) chain would give rise to a complex multiplet in the aliphatic region (approximately 0.8-1.6 ppm). The protons on the carbons adjacent to the diethylamino group and the thiol group would appear at a more downfield chemical shift due to the electron-withdrawing effects of the heteroatoms. The triplet and quartet pattern for the ethyl groups of the diethylamino moiety would be characteristic. The proton of the thiol group (S-H) typically appears as a broad singlet, and its chemical shift can be variable and concentration-dependent. Its identity can be confirmed by D₂O exchange, where the S-H peak disappears.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbons of the decane chain would resonate in the upfield region, while the carbons bonded to the nitrogen and sulfur atoms would be shifted downfield. The number of signals in the spectrum would confirm the number of non-equivalent carbon atoms in the structure.

Table 3: Predicted ¹H NMR Chemical Shifts for 1-(Diethylamino)decane-2-thiol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (decane chain) | ~0.9 | Triplet |

| (CH₂)₇ (decane chain) | ~1.2-1.4 | Multiplet |

| CH₂-N (diethylamino) | ~2.5-2.7 | Quartet |

| CH₃ (diethylamino) | ~1.0-1.2 | Triplet |

| CH₂-N (backbone) | ~2.4-2.6 | Multiplet |

| CH-SH | ~2.7-2.9 | Multiplet |

| SH | ~1.3-1.7 | Broad Singlet |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(Diethylamino)decane-2-thiol, Electrospray Ionization (ESI) would be a suitable soft ionization technique, typically producing a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental composition of the molecule with high accuracy.

The fragmentation pattern observed in the MS/MS spectrum would provide further structural information. Characteristic fragmentation would involve the cleavage of the C-C bonds in the decane chain and the bonds adjacent to the heteroatoms. For instance, the loss of the diethylamino group or cleavage alpha to the thiol group would be expected fragmentation pathways.

Table 4: Predicted High-Resolution Mass Spectrometry Data for 1-(Diethylamino)decane-2-thiol

| Ion | Calculated m/z |

| [C₁₄H₃₂NS]⁺ | 246.2250 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

The IR spectrum of 1-(Diethylamino)decane-2-thiol would be expected to show characteristic absorption bands. The C-H stretching vibrations of the alkyl groups would appear in the region of 2850-2960 cm⁻¹. A weak absorption band for the S-H stretch is typically observed around 2550 cm⁻¹. The C-N stretching vibration would be present in the 1000-1250 cm⁻¹ region.

Raman spectroscopy is particularly useful for detecting the S-H and C-S stretching vibrations, which often give weak signals in IR spectroscopy. researchgate.net The C-S stretch typically appears in the 600-700 cm⁻¹ region, and the S-H stretch around 2570 cm⁻¹. The symmetric C-H stretching vibrations of the alkyl chain would also be prominent in the Raman spectrum.

Table 5: Characteristic IR and Raman Bands for 1-(Diethylamino)decane-2-thiol

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| S-H | Stretching | ~2550 (weak) | ~2570 (medium) |

| C-N | Stretching | 1000-1250 (medium) | 1000-1250 (weak) |

| C-S | Stretching | 600-700 (weak) | 600-700 (strong) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing self-assembled monolayers (SAMs) of aminothiols on substrates such as gold, a common application for molecules like 1-(diethylamino)decane-2-thiol. nih.govresearchgate.netnih.gov The thiol group has a strong affinity for gold surfaces, forming a stable gold-thiolate (Au-S) bond. acs.org

An XPS analysis of a 1-(diethylamino)decane-2-thiol SAM on a gold substrate would provide detailed information about the surface chemistry by examining the core level spectra of its constituent elements: sulfur, nitrogen, carbon, and oxygen (from adventitious contamination or protonation).

Sulfur (S 2p): The S 2p spectrum is diagnostic for the bonding state of the thiol. A doublet peak with the S 2p₃/₂ component appearing at a binding energy of approximately 162 eV is characteristic of a thiolate species covalently bonded to the gold surface. nih.govacs.orgaip.orgaip.org The presence of unbound thiol groups or physisorbed disulfides would be indicated by a second doublet at a higher binding energy, typically between 163.5 and 164.0 eV. researchgate.netnih.govaip.org

Nitrogen (N 1s): The N 1s spectrum provides insight into the state of the diethylamino group. A peak around 399.0–399.5 eV is characteristic of a neutral, free amine. researchgate.nethelmholtz-berlin.de If the amine group is protonated (-NH(CH₂CH₃)₂⁺), which can occur in acidic environments or through strong hydrogen bonding, the N 1s peak shifts to a higher binding energy of approximately 401–402 eV. researchgate.netresearchgate.net The relative areas of these peaks can quantify the degree of protonation on the surface.

Carbon (C 1s): The C 1s spectrum can be deconvoluted to identify the different carbon environments. The long decane chain will produce a primary peak corresponding to aliphatic C-C and C-H bonds at approximately 285.0 eV. d-nb.info Carbon atoms bonded to the nitrogen of the diethylamino group (C-N) would appear at a slightly higher binding energy, around 286.0 eV. helmholtz-berlin.ded-nb.info

| Core Level | Chemical Species | Expected Binding Energy (eV) | Interpretation |

|---|---|---|---|

| S 2p₃/₂ | Gold-thiolate (Au-S-R) | ~162.0 acs.orgaip.org | Indicates covalent attachment to the gold surface. |

| Unbound Thiol/Disulfide (R-SH / R-S-S-R) | ~163.5 - 164.0 nih.govacs.org | Suggests physisorbed molecules or a disordered monolayer. | |

| N 1s | Free Diethylamino Group (-N(Et)₂) | ~399.2 helmholtz-berlin.de | Neutral amine on the surface. |

| Protonated Diethylamino Group (-NH(Et)₂⁺) | ~401.5 researchgate.netresearchgate.net | Indicates protonation or strong hydrogen bonding. | |

| C 1s | Aliphatic Carbon (C-C, C-H) | ~285.0 d-nb.info | Corresponds to the decane and ethyl chains. |

| Carbon-Nitrogen Bond (C-N) | ~286.0 helmholtz-berlin.de | Corresponds to carbons adjacent to the nitrogen atom. |

Quantitative Analysis Methods

Accurate quantification of 1-(diethylamino)decane-2-thiol requires methods that are both sensitive and selective. Due to its low volatility and lack of a strong native chromophore, the most effective methods typically involve chemical derivatization followed by either spectrophotometry or chromatography. mdpi.com

Spectrophotometric Quantification: As detailed in section 9.2.4, this method relies on reacting the thiol group to form a colored product. The concentration is then determined by measuring the absorbance of light and applying the Beer-Lambert law. ekb.eg This approach is cost-effective and straightforward but can be susceptible to interference from other thiol-containing compounds in the sample matrix. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and robust technique for the separation, identification, and quantification of individual components in a mixture. For aliphatic thiols like 1-(diethylamino)decane-2-thiol, pre-column derivatization is necessary to attach a moiety that can be detected by a UV-Vis detector. nih.govnih.gov

A typical HPLC method involves:

Derivatization: The sample is reacted with a derivatizing agent under optimized conditions (e.g., pH, temperature, time). Reagents such as menadione (B1676200) nih.gov, ethacrynic acid nih.gov, or 4,4'-dithiodipyridine (DTDP) acs.orgacs.org are effective for this purpose. For instance, menadione reacts with aliphatic thiols at pH 8.5 to form stable adducts that can be detected at approximately 260 nm. nih.gov

Chromatographic Separation: The derivatized sample is injected into the HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate the derivative from the excess reagent and other sample components based on its hydrophobicity. nih.govacs.org

Detection and Quantification: The eluting derivative passes through a UV-Vis detector set to its maximum absorbance wavelength. The peak area of the derivative is proportional to its concentration. A calibration curve generated from derivatized standards of known concentrations is used for accurate quantification. nih.gov

For extremely low concentrations or complex matrices, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides unparalleled sensitivity and selectivity. acs.orgacs.org This method quantifies the derivatized thiol based on its specific mass-to-charge ratio and fragmentation pattern, minimizing interferences. acs.org

| Method | Principle | Typical Derivatizing Agent | Advantages | Limitations |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | Colorimetric reaction of the thiol group. ekb.eg | DTNB, DQC acs.orgekb.eg | Rapid, cost-effective, simple instrumentation. mdpi.com | Lower specificity; potential interference from other thiols. mdpi.com |

| HPLC-UV | Chromatographic separation of a UV-absorbing derivative. nih.gov | Menadione, Ethacrynic Acid nih.govnih.gov | High precision and accuracy, good selectivity through separation. nih.gov | Requires derivatization step; longer analysis time than spectrophotometry. nih.gov |

| HPLC-MS/MS | Chromatographic separation followed by mass-selective detection. acs.org | DTDP acs.orgacs.org | Excellent sensitivity and selectivity; ideal for trace analysis in complex samples. acs.orgacs.org | Requires sophisticated and expensive instrumentation; complex method development. |

Derivatization and Analog Development of 1 Diethylamino Decane 2 Thiol

Synthesis of Homologues and Structural Isomers

The synthesis of homologues and structural isomers of 1-(diethylamino)decane-2-thiol allows for a systematic investigation of how chain length and the relative positions of the amino and thiol groups affect the molecule's properties.

Homologues Homologues, which differ in the length of the alkyl chain, are typically synthesized using methods analogous to the parent compound, starting from different fatty acids or alcohols. For example, homologues could be prepared from nonanoic acid (for a nine-carbon chain) or undecanoic acid (for an eleven-carbon chain). The general synthetic approach involves the conversion of the starting acid to an appropriate precursor, followed by the introduction of the diethylamino and thiol functionalities.

Structural Isomers The preparation of structural isomers, such as moving the thiol to the 1-position and the amino group to the 2-position (2-(diethylamino)decanethiol), requires a different synthetic strategy. This often starts with an alternative precursor, like 2-aminodecan-1-ol, which can be synthesized and then further modified. The reaction of aliphatic primary amines with nitrous acid is a known method that can lead to a variety of products through rearrangement, solvolysis, and elimination, which could be exploited to create isomeric precursors. dss.go.th The choice of synthetic route is critical for achieving the desired regiochemistry.

Preparation of Functionalized Derivatives

Functionalization of 1-(diethylamino)decane-2-thiol can be targeted at its three main components: the thiol group, the amine group, and the alkyl chain. These modifications introduce new chemical properties and allow for the fine-tuning of the molecule's reactivity.

The thiol group is a highly reactive nucleophile, making it a prime site for modification. Common derivatization reactions include S-alkylation, S-acylation, and oxidation.

S-Alkylation and S-Acylation: The thiol can readily react with alkyl halides or acyl chlorides to form thioethers and thioesters, respectively. These reactions are often catalyzed by a base to deprotonate the thiol, increasing its nucleophilicity. Thiol-ene "click" chemistry, a radical-mediated addition of a thiol to an alkene, provides an efficient method for creating thioether linkages under mild conditions. alfa-chemistry.comdiva-portal.org This approach is noted for its high efficiency and tolerance of various functional groups. alfa-chemistry.comresearchgate.net Similarly, thiol-Michael addition reactions can be used for functionalization. uakron.edursc.org

Disulfide Formation: Thiols can be oxidized to form disulfides. This reaction can occur with other thiol-containing molecules, creating either symmetrical or asymmetrical disulfides. The reaction of iron(0) carbonyls with thiols is a common route to diiron dithiolato carbonyls. nih.gov

Thiol-Epoxide Reactions: The thiol group can act as a nucleophile to open epoxide rings, a reaction that can be catalyzed by a base. diva-portal.org This allows for the introduction of a hydroxy group adjacent to the new thioether linkage.

The table below summarizes common modifications at the thiol group.

Table 1: Examples of Thiol Group Modifications| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Thioether |

| Thiol-ene Addition | Alkene (e.g., Norbornene) | Thioether |

| S-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Thioester |

| Oxidation | Air/Mild Oxidant | Disulfide |

| Thiol-Epoxide Opening | Epoxide (e.g., Propylene oxide) | β-Hydroxy thioether |

The tertiary amine in 1-(diethylamino)decane-2-thiol can also be a target for derivatization, although it is generally less nucleophilic than the thiol.

N-Oxide Formation: The amine can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Quaternization (N-Alkylation): Reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, significantly altering the molecule's solubility and electronic properties. For example, 2-(diethylamino)ethanethiol (B140849) is commercially available as its HCl salt, which improves its handling and solubility. researchgate.net

Acylation: While direct acylation of tertiary amines is not typical, derivatization can be achieved by first demethylating one of the ethyl groups to a secondary amine, followed by acylation and subsequent re-alkylation if necessary. However, chemoselective acylation in the presence of a thiol and multiple hydroxyl groups can be challenging and often requires specific catalysts to achieve regioselectivity. rsc.org

Reaction with DAST: Diethylaminosulfur trifluoride (DAST) is a reagent used for deoxofluorination, but its name highlights the stability of the diethylamino group, which can be incorporated into various reagents. researchgate.net

Modifying the long alkyl chain of 1-(diethylamino)decane-2-thiol is the most synthetically challenging approach and usually involves building the molecule from an already functionalized backbone rather than altering the saturated chain post-synthesis.

Introduction of Unsaturation: Synthesizing analogs with double or triple bonds within the chain would require starting materials like unsaturated fatty acids. These unsaturated sites could then be used for further "click" chemistry reactions or other additions. researchgate.net

Incorporation of Heteroatoms or Rings: Analogs could be designed where ether, ester, or amide linkages are incorporated into the alkyl chain. This is achieved by synthesizing the molecule from smaller, functionalized building blocks. For example, instead of a decane (B31447) chain, a backbone containing a phenyl or cyclohexyl ring could be used to impart rigidity. The synthesis of thiol-modified phenol (B47542) derivatives often involves multiple steps, such as Claisen rearrangement followed by the radical addition of thioacetic acid. beilstein-journals.org

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies investigate how the chemical structure of a molecule influences its reactivity. For aminothiols like 1-(diethylamino)decane-2-thiol, these studies are essential for understanding their function as ligands, catalysts, or reagents. nih.gov

The key structural features that are typically varied and studied include:

pKₐ of the Thiol and Amine: The acidity of the thiol (pKa of the SH group) and the basicity of the amine (pKa of the conjugate acid N⁺-H) are fundamental. nih.gov The proximity of the amine to the thiol can increase the thiol's nucleophilicity through intramolecular hydrogen bonding, which stabilizes the thiolate anion. rsc.org

Redox Potential: The ease with which the thiol can be oxidized to a disulfide is a critical parameter, influencing its role in redox reactions. nih.gov

Steric Hindrance: The bulky diethylamino group and the long decyl chain can create steric hindrance around the reactive thiol center, affecting its ability to interact with other molecules. Varying the alkyl groups on the amine (e.g., dimethylamino vs. diisopropylamino) or changing the chain length would systematically alter these steric effects.

Hydrophobicity/Hydrophilicity: The long decyl chain makes the parent molecule quite hydrophobic. Introducing polar functional groups, such as hydroxyls via thiol-epoxide reactions or creating a quaternary ammonium salt at the amine, would drastically increase hydrophilicity and alter solubility and behavior in different solvent systems. The use of 1-decanethiol (B86614) has been noted for allowing easy extraction from aqueous phases due to its hydrophobicity. researchgate.net

The table below outlines a potential structure-reactivity study design.

Table 2: Framework for Structure-Reactivity Relationship Study| Derivative Class | Structural Modification | Property to Investigate | Expected Outcome |

|---|---|---|---|

| Homologues | Varying alkyl chain length (C8 to C12) | Nucleophilicity of thiol | Increased chain length may slightly decrease reactivity due to steric effects. |

| Isomers | Position of -SH and -NEt₂ swapped | Thiol pKₐ | Change in intramolecular H-bonding will alter thiol acidity. |

| Thiol Derivatives | S-alkylation vs. S-acylation | Stability of derivative | Thioesters are more susceptible to hydrolysis than thioethers. |

| Amine Derivatives | Tertiary amine vs. Quaternary salt | Solubility and Reactivity | Quaternary salt increases water solubility but may alter reaction mechanisms. |

Q & A

Q. What protocols ensure safe handling of 1-(Diethylamino)decane-2-thiol given its potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.